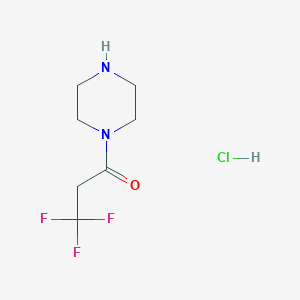

3,3,3-Trifluoro-1-(piperazin-1-yl)propan-1-one hydrochloride

Beschreibung

Historical context and discovery

The development of trifluoromethylated compounds as pharmaceutical agents has its roots in the early to mid-twentieth century, with the medicinal use of the trifluoromethyl group dating from 1928, although research intensified significantly in the mid-1940s. This historical trajectory reflects the growing recognition of fluorine's unique properties in modulating molecular behavior and biological activity. The specific compound 3,3,3-Trifluoro-1-(piperazin-1-yl)propan-1-one hydrochloride emerged from this broader research context as part of ongoing efforts to synthesize novel trifluoromethylated heterocycles with potential therapeutic applications. The compound's development represents a convergence of synthetic methodologies that became increasingly sophisticated throughout the latter half of the twentieth century, particularly in the realm of fluorine chemistry and heterocyclic synthesis.

Recent synthetic advances have enabled the practical preparation of such compounds through various approaches, including the use of modified processes to mitigate safety issues in the synthesis of key intermediates like 3,3,3-trifluoro-1-nitroprop-1-ene, which serves as a precursor in related synthetic pathways. The evolution of synthetic methodologies has been crucial in making these compounds accessible for research purposes, with contemporary synthetic strategies often employing highly diastereoselective reactions and mild reaction conditions to achieve enantiomerically pure products.

Significance in chemical research

The research significance of 3,3,3-Trifluoro-1-(piperazin-1-yl)propan-1-one hydrochloride extends across multiple dimensions of chemical science, encompassing synthetic methodology development, structure-activity relationship studies, and pharmaceutical research applications. The compound serves as a valuable building block in medicinal chemistry, where the incorporation of both the piperazine scaffold and the trifluoromethyl group can dramatically alter the pharmacokinetic and pharmacodynamic properties of resulting molecules. The trifluoromethyl group is frequently employed as a bioisostere to create derivatives by replacing chloride or methyl groups, allowing researchers to adjust the steric and electronic properties of lead compounds or to protect reactive methyl groups from metabolic oxidation.

In contemporary research contexts, compounds of this type have demonstrated utility in various therapeutic areas. For instance, related piperazine-1,2,3-triazole derivatives have shown promise as potential treatments for pancreatic cancer, with structure-activity relationship studies revealing preferences for steric bulk associated with trifluoromethyl substituents. The compound's structural features also make it relevant to antiviral research, as evidenced by studies on trifluoromethylpyridine piperazine derivatives that have shown excellent antiviral activities against tobacco mosaic virus and cucumber mosaic virus.

The following table summarizes key research applications and findings related to trifluoromethylated piperazine compounds:

| Research Area | Key Findings | Mechanistic Insights |

|---|---|---|

| Cancer Research | Enhanced cytotoxicity with 4-trifluoromethyl substituents | Sterically bulky groups show improved activity profiles |

| Antiviral Studies | Excellent protective activity against plant viruses | Induction of superoxide dismutase and polyphenol oxidase activities |

| Synthetic Chemistry | Diastereoselective synthesis approaches developed | Nucleophilic addition reactions with high selectivity |

| Drug Development | Improved metabolic stability and bioavailability | Trifluoromethyl group protection against oxidation |

Classification among piperazine derivatives

3,3,3-Trifluoro-1-(piperazin-1-yl)propan-1-one hydrochloride belongs to the class of organic compounds known as piperazines, which are characterized by containing a piperazine ring—a saturated aliphatic six-membered heterocycle with two nitrogen atoms at positions 1 and 4, along with four carbon atoms. Within this broad classification, the compound represents a subclass of acylated piperazines, specifically those bearing trifluoromethyl-substituted acyl groups. The piperazine scaffold itself has been extensively studied and utilized in pharmaceutical research due to its favorable properties as a pharmacophore.

Piperazine derivatives have been reported to elicit a broad spectrum of pharmacological activities, including antidepressant, anticancer, and various other therapeutic effects. The structural diversity within this class is enormous, with modifications possible at multiple positions on the piperazine ring and through various substitution patterns. The specific compound under discussion represents an N-acylated piperazine derivative, where one of the nitrogen atoms is substituted with a 3,3,3-trifluoropropanoyl group. This substitution pattern is significant because it introduces both electronic and steric modifications that can profoundly influence the compound's chemical and biological properties.

The classification can be further refined by considering the presence of the hydrochloride salt form, which enhances the compound's stability and solubility characteristics. Salt formation is a common practice in pharmaceutical chemistry to improve the handling and formulation properties of organic compounds, particularly those containing basic nitrogen centers like piperazines. The hydrochloride salt form typically exhibits improved crystallinity, stability, and aqueous solubility compared to the free base form.

Contemporary research has focused extensively on the synthesis of various piperazine derivatives, with particular attention to chiral synthesis methods. Recent developments have included asymmetric synthesis approaches using chiral auxiliaries, amino acid-based synthetic routes, and diastereoselective reactions that provide access to enantiomerically pure piperazine derivatives. These synthetic advances have been crucial in enabling the preparation of compounds like 3,3,3-Trifluoro-1-(piperazin-1-yl)propan-1-one hydrochloride with defined stereochemistry and high purity.

Position within trifluoromethylated compound research

Within the broader landscape of trifluoromethylated compound research, 3,3,3-Trifluoro-1-(piperazin-1-yl)propan-1-one hydrochloride occupies a particularly important position as it combines the established pharmacophoric properties of the piperazine ring with the unique characteristics imparted by trifluoromethyl substitution. The trifluoromethyl group possesses significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine, which leads to distinctive effects on molecular properties. This positioning makes the compound representative of a growing class of fluorinated heterocycles that have become increasingly important in drug discovery and development.

The strategic importance of trifluoromethylated compounds in pharmaceutical research cannot be overstated, as evidenced by the presence of trifluoromethyl groups in numerous marketed drugs including efavirenz (an human immunodeficiency virus reverse transcriptase inhibitor), fluoxetine (an antidepressant), and celecoxib (a nonsteroidal anti-inflammatory drug). The incorporation of trifluoromethyl groups can significantly alter molecular properties including metabolic stability, lipophilicity, and protein binding characteristics, making these compounds valuable tools for medicinal chemists seeking to optimize drug candidates.

Recent research has demonstrated the versatility of trifluoromethylated piperazine derivatives across multiple therapeutic areas. In the development of antiviral agents, trifluoromethylpyridine piperazine derivatives have shown remarkable activity, with some compounds demonstrating protective activity superior to commercial standards. The mechanism of action for these compounds involves induction of plant defense enzymes and activation of systemic acquired resistance pathways, highlighting the diverse biological activities that can be achieved through strategic molecular design.

The synthetic chemistry of trifluoromethylated piperazines has also advanced significantly, with researchers developing highly diastereoselective approaches for the preparation of stereochemically defined compounds. Notable advances include the use of chiral auxiliaries such as Evans oxazolidinones and Ellman's tert-butylsulfinyl group to achieve high levels of stereocontrol in the formation of trifluoromethyl-substituted carbon centers. These methodological developments have been crucial in providing access to enantiomerically pure trifluoromethylated piperazines for biological evaluation and structure-activity relationship studies.

Eigenschaften

IUPAC Name |

3,3,3-trifluoro-1-piperazin-1-ylpropan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F3N2O.ClH/c8-7(9,10)5-6(13)12-3-1-11-2-4-12;/h11H,1-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSAYMYVJEZKLEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)CC(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221722-69-5 | |

| Record name | 1-Propanone, 3,3,3-trifluoro-1-(1-piperazinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1221722-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3,3-trifluoro-1-(piperazin-1-yl)propan-1-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biologische Aktivität

3,3,3-Trifluoro-1-(piperazin-1-yl)propan-1-one hydrochloride is a compound of increasing interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antiviral properties, synthesis, and molecular interactions based on diverse research findings.

Basic Information

| Property | Value |

|---|---|

| Chemical Formula | C7H12ClF3N2O |

| Molecular Weight | 232.63 g/mol |

| IUPAC Name | 3,3,3-trifluoro-1-piperazin-1-ylpropan-1-one; hydrochloride |

| PubChem CID | 47002426 |

| Appearance | White to off-white powder |

| Storage Temperature | Room temperature |

Safety Information

| Signal Word | Warning |

|---|---|

| Hazard Statements | H302-H315-H319-H335 |

| Precautionary Statements | P261-P264-P270-P271 |

Antiviral Properties

Recent studies have highlighted the antiviral potential of compounds containing piperazine moieties. For instance, a study focusing on lead optimization of antiviral agents synthesized derivatives that demonstrated significant anti-potato virus Y (PVY) activity . Although 3,3,3-trifluoro-1-(piperazin-1-yl)propan-1-one hydrochloride was not specifically evaluated in this context, the structural similarities suggest potential antiviral applications.

Case Study: Antiviral Activity Against PVY

In a comparative analysis, several synthesized compounds were evaluated for their curative and protective effects against PVY. The following table summarizes the results:

| Compound | Curative Activity (%) | Protective Activity (%) | Inactivation Activity (%) |

|---|---|---|---|

| C35 | 53.3 ± 2.5 | 56.9 ± 1.5 | 85.8 ± 4.4 |

| Ningnanmycin (Control) | 49.1 ± 2.4 | 50.7 ± 4.1 | 82.3 ± 6.4 |

| Moroxydine Hydrochloride (Control) | 36.7 ± 2.7 | 31.4 ± 2.0 | 57.1 ± 1.8 |

These findings indicate that compounds with similar piperazine structures may exhibit comparable or superior antiviral activities .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of piperazine-containing compounds with viral proteins. For example, compound C35 was shown to form hydrogen bonds with specific amino acids in the PVY coat protein, suggesting a mechanism for its antiviral activity . This highlights the importance of structural features in determining biological activity.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of piperazine derivatives often involves modifications to enhance biological activity while maintaining favorable pharmacokinetic properties. The introduction of trifluoromethyl groups has been associated with improved potency and selectivity against viral targets .

Comparative Analysis of Piperazine Derivatives

A broader analysis of piperazine derivatives reveals that modifications can significantly influence their biological activities:

| Modification | Effect on Activity |

|---|---|

| Addition of Trifluoromethyl Group | Increased antiviral potency |

| Alteration of Alkyl Chain Length | Variation in solubility and bioavailability |

These insights are critical for guiding future research and development efforts aimed at optimizing the therapeutic potential of piperazine-based compounds.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Structural Comparison

Physicochemical Properties

Table 2: Physicochemical Comparison

Vorbereitungsmethoden

Synthesis of the Trifluoromethyl Ketone Intermediate

- The core trifluoromethyl ketone is synthesized by fluorinating an appropriate precursor such as a suitable acyl chloride or acid derivative.

- For example, the use of trifluoroacetic anhydride with a ketone precursor under mild conditions facilitates the introduction of the trifluoromethyl group at the alpha position.

Incorporation of the Piperazine Moiety

- The piperazine ring is introduced via nucleophilic substitution onto the activated trifluoromethyl ketone or its derivatives.

- The reaction often involves refluxing in solvents like dichloromethane (DCM) or dimethylformamide (DMF) with a base to neutralize the generated acid and promote coupling.

- The reaction progress is monitored by TLC or NMR, and purification is achieved through recrystallization or chromatography.

Salt Formation with Hydrochloric Acid

- The free base is dissolved in an appropriate solvent such as ethanol or isopropanol.

- Concentrated hydrochloric acid is added dropwise under stirring at room temperature.

- The mixture is stirred until complete salt formation, often confirmed by pH measurement.

- The resulting hydrochloride salt is isolated by filtration, washed, and dried under vacuum.

Note: The process ensures high purity and stability of the final compound, with yields typically exceeding 90%.

Representative Reaction Scheme

Precursor (trifluoromethyl ketone) + Piperazine → Intermediate complex → Acidification with HCl → Hydrochloride salt

Data Tables Summarizing Key Parameters

Research Findings and Optimization

- Reaction conditions such as temperature, solvent choice, and molar ratios significantly influence the yield and purity.

- Purification techniques like recrystallization, chromatography, and washing with non-polar solvents are critical to obtaining pharmaceutical-grade material.

- Patents such as AU2009329295B2 highlight the importance of acidification and work-up procedures to maximize yield and purity, often achieving over 90% yield of the hydrochloride salt.

Q & A

Q. How can researchers optimize the synthesis of 3,3,3-trifluoro-1-(piperazin-1-yl)propan-1-one hydrochloride to improve yield and purity?

Methodological Answer: Synthesis optimization requires careful control of reaction conditions and purification steps. For example, in analogous piperazine-containing compounds, trifluoroacetic acid (TFA) in dichloromethane (DCM) at 50°C for 48 hours achieved moderate yields (60%) after hydrolysis and HCl gas treatment . Key factors include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) may enhance reactivity in coupling steps, as seen in aryl piperazine syntheses using HOBt/TBTU coupling agents .

- Temperature : Prolonged heating (e.g., 50°C for 2 days) improves reaction completion but risks side reactions.

- Purification : Sequential liquid-liquid extraction (e.g., DCM/NaOH) and recrystallization (e.g., diethyl ether/HCl) enhance purity .

- Catalyst use : Acid catalysts (e.g., TFA) facilitate deprotection of piperazine intermediates .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer: A multi-technique approach is essential:

- NMR spectroscopy : H and C NMR verify proton environments and carbon frameworks. For example, piperazine ring protons resonate at δ 2.5–3.5 ppm, while trifluoromethyl groups appear as singlets in F NMR .

- HPLC-MS : Quantifies purity and detects impurities. In related compounds, discrepancies between theoretical (65.27%) and experimental (64.94%) purity highlight the need for rigorous chromatographic validation .

- Elemental analysis : Confirms stoichiometry of C, H, N, and Cl.

- Melting point : Sharp melting ranges (e.g., 202–203°C for analogs) indicate crystalline purity .

Q. How should researchers assess the stability of this compound under varying laboratory conditions?

Methodological Answer: Stability studies should include:

- Thermal stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures. Store at –20°C in airtight containers to prevent hydrolysis or oxidation .

- pH sensitivity : Test solubility and stability in aqueous buffers (pH 1–12). Piperazine derivatives are prone to protonation in acidic media, affecting solubility .

- Light exposure : UV/Vis spectroscopy monitors photodegradation. Opaque containers are recommended .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound, particularly in targeting specific receptors or enzymes?

Methodological Answer:

- In vitro assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity to targets like adenosine A2A receptors, which are structurally related to piperazine-containing antagonists .

- Cytotoxicity screening : Employ cell viability assays (e.g., MTT) on mammalian cell lines to rule off-target effects. For analogs, IC50 values against Trypanosoma cruzi were determined using parasite growth inhibition assays .

- Dose-response studies : Test logarithmic concentration ranges (e.g., 1 nM–100 µM) to establish potency (EC50/IC50).

Q. How do structural modifications (e.g., trifluoromethyl group placement) impact the compound’s reactivity and bioactivity?

Methodological Answer:

- Electron-withdrawing effects : The trifluoromethyl group enhances metabolic stability and lipophilicity, influencing blood-brain barrier penetration .

- Comparative SAR studies : Replace the trifluoromethyl group with chloro or methyl groups to assess changes in receptor binding. For example, 3-chlorophenyl analogs showed altered anti-parasitic activity in Trypanosoma assays .

- Computational modeling : Density functional theory (DFT) calculates charge distribution and predicts interaction sites .

Q. How should researchers address contradictions in experimental data, such as discrepancies between theoretical and observed purity?

Methodological Answer:

- Identify impurities : LC-MS or GC-MS detects byproducts (e.g., unreacted intermediates or degradation products) .

- Optimize workup : Adjust extraction pH (e.g., pH 12–13 for piperazine recovery) to minimize loss of product .

- Validate methods : Cross-check purity using orthogonal techniques (e.g., NMR integration vs. HPLC area normalization) .

- Reaction monitoring : Use in situ IR or Raman spectroscopy to track reaction progress and identify side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.